N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine
Overview
Description
N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C20H37N3 and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.298748193 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hexahydropyrimidines Synthesis
Research has explored the preparation of hexahydropyrimidines, which are compounds potentially possessing antifungal, antibiotic, and antiviral activity. These compounds were synthesized by reacting various aldehydes with 1,3-bis(p-dimethyl-amino)propane, a process that indirectly involves compounds structurally related to N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine (Billman & Dorman, 1962).
Ortho Functionalization of Substituted Toluene
Another study demonstrated the highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to ortho-functionalized derivatives. This process involves manipulating the acidity of reaction conditions, showcasing the versatility of N,N-dimethylbenzylamine derivatives in organic synthesis, which is relevant to the structural manipulation of this compound (Cai et al., 2007).
Antidepressant Potential
A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds, related in structure to the subject chemical, identified potential antidepressant properties with reduced side effects, emphasizing the medicinal chemistry relevance of such compounds (Bailey et al., 1985).
Imaging Agent Synthesis
Research into the synthesis and tissue distribution of iodophenylamine derivatives, including structures related to this compound, has provided insights into their potential as brain imaging agents. These compounds show significant radioactivity concentrations in the lungs and kidneys, with some derivatives displaying high initial brain uptake (Ghaffari et al., 1997).
Surface-Active Agent Synthesis
A study on the synthesis of 1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides, which share structural similarities with the compound , revealed their high surface activity and environmental acceptability due to their biodegradable nature. These compounds were evaluated for their potential as surfactants and showed promising surface and biological properties (Piasecki et al., 2007).
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3/c1-18(2)20-11-9-19(10-12-20)17-23(15-7-13-21(3)4)16-8-14-22(5)6/h9-12,18H,7-8,13-17H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELUYNODIVSIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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